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molecular formula C7H6FNO2 B1215810 3-Fluoro-4-nitrotoluene CAS No. 446-34-4

3-Fluoro-4-nitrotoluene

Cat. No. B1215810
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

3-Cyclopentyloxy-4-nitrotoluene (0.68 g, 62%) was prepared from cyclopentanol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 2-cyclopentyloxy-4-methyl-aniline (0.43 g, 70%) following general procedure C. 1-(2-Cyclopentyloxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (220 mg, 70%) was prepared from 2-cyclopentyloxy-4-methyl-aniline (191 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH:18]1([O:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH:1]1([O:6][C:8]2[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:18]1([O:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH:26][C:1]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:6])[CH2:22][CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
191 mg
Type
reactant
Smiles
C1(CCCC1)OC1=C(N)C=CC(=C1)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
C1(CCCC1)OC1=C(N)C=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 62%
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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